4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid chemical properties
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid chemical properties
Executive Summary & Chemical Identity
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 956200-57-0) is a specialized heterocyclic building block used primarily in the development of pharmaceuticals targeting kinase signaling pathways and apoptotic mechanisms (caspase inhibition). As a bifunctional scaffold, it combines a solvent-exposed solubilizing group (benzoic acid) with a pharmacophore-rich core (aminopyrazole) capable of hydrogen bonding within enzyme active sites.
This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery, moving beyond basic catalog data to actionable experimental insights.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid |
| CAS Number | 956200-57-0 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |
| Appearance | Off-white to pale tan powder |
| Solubility | Soluble in DMSO, DMF, 1M NaOH; Poorly soluble in water/ethanol |
Physicochemical Profile & Stability
Understanding the physicochemical behavior of this compound is critical for assay development and formulation.
Acid-Base Properties (pKa)
The molecule possesses two ionizable centers relevant to physiological pH:
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Carboxylic Acid (Tail): pKa ≈ 4.1 – 4.3. At physiological pH (7.4), this group is deprotonated (
), providing solubility and preventing cell membrane permeability unless masked (e.g., as an ester prodrug). -
Aminopyrazole (Core): pKa ≈ 2.5 – 3.0 (for the conjugate acid of the amino group). The 4-amino group is weakly basic due to electron delocalization into the pyrazole ring. It remains neutral at pH 7.4, serving as a hydrogen bond donor/acceptor in protein binding pockets.
Solubility & Handling
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Stock Preparation: Prepare 10-20 mM stocks in anhydrous DMSO. Avoid freeze-thaw cycles; aliquot and store at -20°C.
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Aqueous Stability: The compound is stable in aqueous buffers for >24 hours, but the carboxylic acid moiety can form insoluble aggregates in acidic media (pH < 4).
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Light Sensitivity: Aminopyrazoles can undergo photo-oxidation. Store in amber vials.
High-Integrity Synthesis Protocol
While various routes exist, the Nitration-Reduction Strategy is the industry standard for generating high-purity 4-aminopyrazoles with controlled regiochemistry (specifically ensuring the 5-methyl substitution pattern).
Retrosynthetic Logic
Direct cyclization to form 4-aminopyrazoles is chemically unstable. The robust approach involves constructing the pyrazole ring first, followed by electrophilic nitration at the 4-position and subsequent reduction.
Step-by-Step Methodology
Step 1: Regioselective Cyclization
Objective: Synthesize the 1-aryl-5-methylpyrazole core.
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Reagents: 4-Hydrazinobenzoic acid (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (0.5 M concentration).
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Protocol:
-
Dissolve 4-hydrazinobenzoic acid in ethanol. Add conc. HCl (cat. 0.1 eq) to catalyze acetal hydrolysis/condensation.
-
Add 4,4-dimethoxy-2-butanone dropwise.
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Reflux for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 203).
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Critical Insight: The reaction of hydrazine with the ketone carbonyl (C2) followed by cyclization onto the aldehyde equivalent (C4) favors the 5-methyl isomer over the 3-methyl isomer.
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Concentrate and recrystallize from EtOH/Water.
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Step 2: Electrophilic Nitration
Objective: Introduce the nitro group at the vacant 4-position.
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Reagents: Intermediate 1, Conc. H₂SO₄, Fuming HNO₃.
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Protocol:
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Dissolve Intermediate 1 in conc. H₂SO₄ at 0°C.[1]
-
Add fuming HNO₃ (1.05 eq) dropwise, maintaining temp < 5°C. The benzoic acid group deactivates the phenyl ring, directing nitration exclusively to the electron-rich pyrazole C4 position.
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Stir at 0°C for 1 hour, then pour onto crushed ice.
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Filter the yellow precipitate (Nitro intermediate).
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Step 3: Reduction to Amine
Objective: Convert the nitro group to the final amine.
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Reagents: Nitro intermediate, 10% Pd/C, H₂ (balloon) OR Iron powder/NH₄Cl (for milder conditions).
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Protocol (Catalytic Hydrogenation):
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Suspend nitro compound in MeOH/THF (1:1).
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Add 10 wt% Pd/C.
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Stir under H₂ atmosphere (1 atm) for 4–12 hours.
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Filter through Celite to remove catalyst.
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Concentrate filtrate.[2] The product may require acidification (HCl) to isolate as the hydrochloride salt for better stability, or neutralization to isolate the zwitterion.
-
Applications in Drug Discovery[4]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive inhibition.
Kinase Inhibition (ATP Mimicry)
The aminopyrazole motif mimics the adenine ring of ATP. The N2 nitrogen of the pyrazole and the C4-amino group form a donor-acceptor pair that hydrogen bonds with the "hinge region" of kinase enzymes.
-
Targets: p38 MAP Kinase, B-Raf, and CDK families.
-
Mechanism: The benzoic acid tail extends into the solvent front or interacts with allosteric pockets (e.g., DFG-out conformation), improving selectivity over other kinases.
Caspase-3 Inhibition
Derivatives of this compound are used to synthesize quinoline-based Caspase-3 inhibitors. The carboxylic acid allows for conjugation to peptide mimics or permeability-enhancing groups.
Safety & Handling (SDS Summary)
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Signal Word: Warning
-
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
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Use in a fume hood.
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Wear nitrile gloves and safety glasses.
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Specific Note: Aminopyrazoles can be skin sensitizers. Avoid direct contact.
-
References
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Chemical Identity & Properties
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Synthetic Methodology
-
Applications
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
